molecular formula C13H10S B047821 4-Methyldibenzothiophene CAS No. 20928-02-3

4-Methyldibenzothiophene

Cat. No. B047821
CAS RN: 20928-02-3
M. Wt: 198.29 g/mol
InChI Key: VHUXLBLPAMBOJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyldibenzothiophene involves lithiation reactions, which have been thoroughly explored to understand the factors controlling the formation of substituted dibenzothiophenes. For instance, Katritzky and Perumal (1990) described the synthesis of various 4-substituted and 4,6-disubstituted dibenzothiophenes by lithiation reactions, examining factors affecting the formation of these compounds (Katritzky & Perumal, 1990). Similarly, Campaigne, Hewitt, and Ashby (1969) discussed the substitution reactions of 4-methyldibenzothiophene, including various derivative syntheses (Campaigne, Hewitt, & Ashby, 1969).

Molecular Structure Analysis

Investigations into the molecular structure of 4-Methyldibenzothiophene and its derivatives have been conducted to understand their spatial arrangements and electronic configurations. The molecular energetics, including enthalpies of formation and sublimation, provide insight into the stability and reactivity of these compounds (Freitas, Gomes, & Silva, 2010).

Chemical Reactions and Properties

The chemical reactivity of 4-Methyldibenzothiophene under various conditions highlights its utility in different chemical transformations. For example, its hydrodesulfurization has been a subject of detailed mechanistic studies, providing insights into the transformation of alkyl-dibenzothiophenes by hydrodesulfurization on NiMo catalysts (Meille, Schulz, Lemaire, & Vrinat, 1999).

Physical Properties Analysis

The study of physical properties, such as thermodynamic stability and electrochemical behaviors, is crucial for understanding how 4-Methyldibenzothiophene behaves under different environmental conditions. Yang et al. (2019) explored the thermodynamic stability of methyldibenzothiophenes in sedimentary rock extracts, revealing reaction mechanisms that govern the formation of these compounds in geological settings (Yang et al., 2019).

Scientific Research Applications

  • Synthesis and Derivative Preparation:

    • Efficient large-scale production of pure 4-methyl dibenzothiophenes is important for hydrosulfurization studies (C. Kuehm-Caubère et al., 1996).
    • Bromination of 4-methyldibenzothiophene yields derivatives useful for further chemical transformations (E. Campaigne et al., 1969).
  • Pharmaceutical Potential:

  • Fuel and Energy Research:

    • Dibenzothiophene oxidation reactivities are crucial in diesel fuel processing, with specific systems exhibiting high oxidation reactivity (M. Te et al., 2001).
    • Hydrodesulfurization studies of dibenzothiophenes, including 4-methyldibenzothiophene, help in improving fuel quality (T. Kabe et al., 1993).
    • Conversion of dibenzothiophenes into fuel components using specific catalysts and oxidants has been effective (M. Safa & Xiaoliang Ma, 2016).
  • Environmental Applications:

    • Transformations of methyldibenzothiophene isomers by certain bacteria can be used as biomarkers for environmental pollution assessment (S. Saftić et al., 1993).
  • Thermodynamics and Chemical Properties:

    • Studies on the enthalpy of formation and sublimation of 4-methyldibenzothiophene provide insights into its thermodynamic properties (Vera L. S. Freitas et al., 2010).
  • Desulfurization Processes:

    • The role of 4-methyldibenzothiophene in hydrodesulfurization, particularly in light oil processing, has been explored (T. Hirai et al., 1996).
  • Catalysis and Reaction Kinetics:

    • Research on hydrodesulfurization kinetics of 4-methyldibenzothiophene provides insights into catalytic processes and reaction mechanisms (V. Vanrysselberghe et al., 1998).
  • Carbonization Processes:

  • Geochemical Research:

    • The stability of methyldibenzothiophene isomers in sedimentary rocks influences maturity indicators in geochemical studies (Si-ya Yang et al., 2019).
  • Electrochemical Studies:

    • Electrochemical oxidation of dibenzothiophene compounds, including 4-methyldibenzothiophene, has been studied for producing sulfoxides or sulfones (O. O. Dávila et al., 2019).
  • Environmental Monitoring:

    • TiO2 nanotube arrays have been used to adsorb aromatic sulfur compounds, including 4-methyldibenzothiophene, from water samples for pollution monitoring (Qingxiang Zhou & Z. Fang, 2014).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products . Another paper titled “Dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, and their applications as source facies, depositional environments, and thermal maturity indicators” also mentions MDBT .

properties

IUPAC Name

4-methyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICUQYHIOMMFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880809
Record name dibenzothiophene, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Methyldibenzothiophene

CAS RN

7372-88-5, 20928-02-3, 31317-07-4
Record name 4-Methyldibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7372-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzothiophene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dibenzothiophene, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

66.5 °C
Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
J Wang, J Wei - Journal of Materials Chemistry A, 2017 - pubs.rsc.org
… surface of magnetic mesoporous silica (Fe3O4@mSiO2@DT-MIP) was prepared for the selective and simultaneous removal of dibenzothiophene (DBT) and 4-methyldibenzothiophene …
Number of citations: 61 pubs.rsc.org
BC Gates, H Topsøe - Polyhedron, 1997 - Elsevier
… of (alkyl-substituted) 4-methyldibenzothiophene and 4,6-dimethyldibenzothiophene are … of heavy feedstocks, we infer that 4-methyldibenzothiophene and 4,6-dimethyldibenzothiophene …
Number of citations: 395 www.sciencedirect.com
VLS Freitas, JRB Gomes, MDMCR da Silva - The Journal of Chemical …, 2010 - Elsevier
… of 4-methyldibenzothiophene (figure 1) for its thermochemical study. The work herewith reported is an experimental study of 4-methyldibenzothiophene … of 4-methyldibenzothiophene in …
Number of citations: 19 www.sciencedirect.com
T Kabe, A Ishihara, Q Zhang - Applied Catalysis A: General, 1993 - Elsevier
The hydrodesulfurization of dibenzothiophene (DBT), 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT) was investigated under deep …
Number of citations: 269 www.sciencedirect.com
V Lamure-Meille, E Schulz, M Lemaire… - Applied Catalysis A …, 1995 - Elsevier
… that the dibenzothiophene and the 4-methyldibenzothiophene have the same adsorption … The lower reactivity of the 4-methyldibenzothiophene can then be due to a steric hindrance …
Number of citations: 112 www.sciencedirect.com
H Yang, J Chen, Y Briker, R Szynkarczuk, Z Ring - Catalysis Today, 2005 - Elsevier
… In this paper, the nitrogen inhibition effect is examined in detail for dibenzothiophene (DBT), 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT), …
Number of citations: 71 www.sciencedirect.com
E Campaigne, L Hewitt, J Ashby - Journal of Heterocyclic …, 1969 - Wiley Online Library
… 4‐methyldibenzothiophene yields 2‐substituted products. Bromination however, gave 3‐bromo‐4‐methyldibenzothiophene … 4‐Methyldibenzothiophene 5,5‐dioxide was also shown to …
Number of citations: 47 onlinelibrary.wiley.com
C Kwak, JJ Lee, JS Bae, SH Moon - Applied Catalysis B: Environmental, 2001 - Elsevier
The poisoning effect of carbazole and quinoline on the performance of sulfided CoMo/Al 2 O 3 in the hydrodesulfurization (HDS) of dibenzothiophene (DBT), 4-methyldibenzothiophene …
Number of citations: 122 www.sciencedirect.com
V Vanrysselberghe, R Le Gall… - Industrial & engineering …, 1998 - ACS Publications
… The hydrodesulfurization of 4-methyldibenzothiophene and 4,6-… of 4-methyldibenzothiophene into 3-methylbiphenyl and H 2 S and for the hydrogenation of 4-methyldibenzothiophene …
Number of citations: 72 pubs.acs.org
RM Filley, S Eser - Energy & fuels, 1997 - ACS Publications
Two decant oils were spiked with 13 C-labeled 4-methyldibenzothiophene (4- 13 MDBT) and carbonized at 500 C to study the reactivity of the 13 C-labeled compound. A quantitative …
Number of citations: 10 pubs.acs.org

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